

structure and molecular weight of 4-(S-Acetylthio)benzaldehyde

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Compound of Interest

Compound Name: 4-(S-Acetylthio)benzaldehyde

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An In-depth Technical Guide to 4-(S-Acetylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(S-Acetylthio)benzaldehyde** (CAS No. 28130-89-4), a versatile bifunctional molecule. Its unique structure, featuring both a reactive aldehyde and a protected thiol group, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and biologically active compounds. This document details its structure, physicochemical and spectroscopic properties, chemical reactivity, and its applications in drug discovery, supplemented with detailed experimental protocols.

Structure and Physicochemical Properties

4-(S-Acetylthio)benzaldehyde, also known by its IUPAC name S-(4-formylphenyl) ethanethioate, is an aromatic compound characterized by a benzaldehyde core substituted at the para-position with an acetylthio (thioester) group.^{[1][2]} This dual functionality allows for selective and sequential chemical transformations, making it an attractive starting material for complex molecular architectures.^[3]

The quantitative physicochemical properties of **4-(S-Acetylthio)benzaldehyde** are summarized in Table 1.

Table 1: Physicochemical Properties of **4-(S-Acetylthio)benzaldehyde**

Property	Value / Description	Reference(s)
IUPAC Name	S-(4-formylphenyl)ethanethioate	[2]
Synonyms	4-(Acetylthio)benzaldehyde, Thioacetic Acid S-Ester with p-Mercaptobenzaldehyde	[1]
CAS Number	28130-89-4	[1] [3] [4]
Molecular Formula	C ₉ H ₈ O ₂ S	[1]
Molecular Weight	180.22 g/mol	[1]
Appearance	Data not available in cited sources. Related compounds exist as liquids or solids.	
Melting Point	Data not available. For context, the related 4-(methylthio)benzaldehyde has a melting point of 6°C.	[5]

| Boiling Point | Data not available. For context, the related 4-(methylthio)benzaldehyde boils at 118-121°C (5 mmHg). [\[5\]](#) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-(S-Acetylthio)benzaldehyde**. While specific experimental spectra for this compound were not found in the searched literature, Table 2 outlines the expected characteristic signals based on its functional groups and data from analogous compounds.

Table 2: Expected Spectroscopic Data for **4-(S-Acetylthio)benzaldehyde**

Technique	Expected Characteristics	Reference(s)
^1H NMR	- Aldehyde proton (CHO): Singlet, ~9.9-10.1 ppm.- Aromatic protons (C ₆ H ₄): Two doublets in the aromatic region, ~7.6-8.0 ppm.- Acetyl protons (CH ₃): Singlet, ~2.4 ppm.	[6][7]
^{13}C NMR	- Aldehyde carbonyl (C=O): ~191-193 ppm.- Thioester carbonyl (C=O): ~194-196 ppm.- Aromatic carbons: Multiple signals, ~125-145 ppm.- Acetyl methyl (CH ₃): ~30 ppm.	[6][7]
IR Spectroscopy	- Aldehyde C-H stretch: Two weak bands, ~2820 cm ⁻¹ and ~2720 cm ⁻¹ .- Carbonyl (C=O) stretches: Strong absorptions for aldehyde (~1700-1710 cm ⁻¹) and thioester (~1680- 1690 cm ⁻¹).- Aromatic C=C stretch: ~1600 cm ⁻¹ .	[8][9][10]

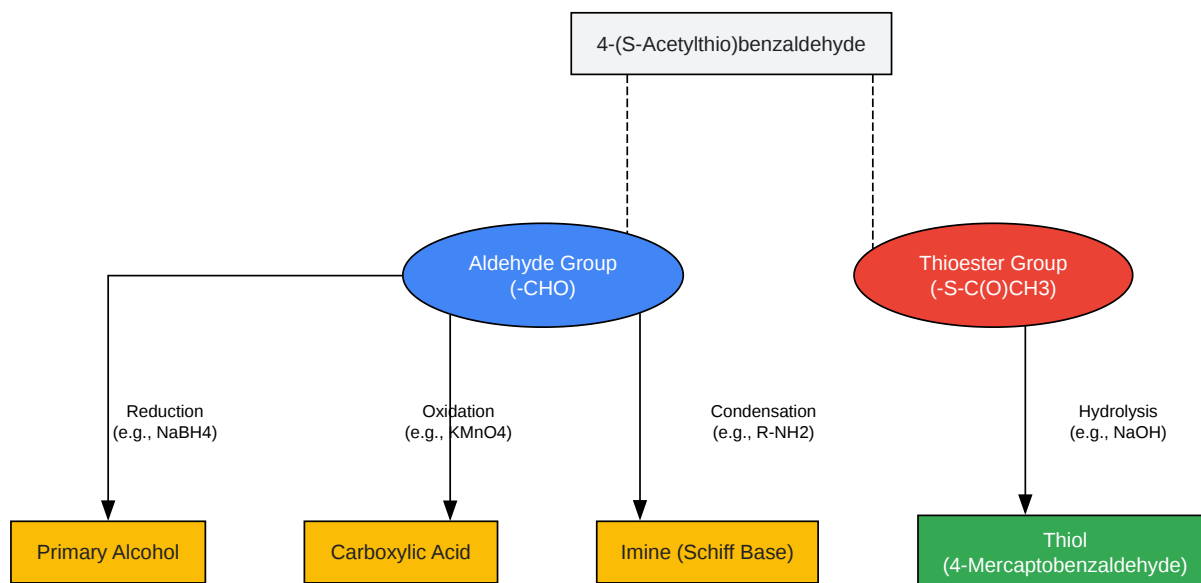
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 180.- Key Fragments: m/z = 179 (M-H), 151 (M-CHO), 137 (M-COCH₃), 77 (C₆H₅⁺). |[11][12][13] |

Chemical Reactivity and Applications

The synthetic utility of **4-(S-Acetylthio)benzaldehyde** stems from the distinct reactivity of its two primary functional groups.[3] The aldehyde group is electrophilic and susceptible to nucleophilic addition, while the thioester serves as a stable protecting group for a thiol, which can be unmasked to act as a potent nucleophile. This orthogonal reactivity allows for a stepwise functionalization of the molecule.

- **Aldehyde Group Reactions:** The aldehyde can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions with amines to form imines (Schiff bases).[3]
- **Thioester Group Reactions:** The S-acetyl group can be selectively cleaved under hydrolytic conditions (acidic or basic) to liberate the free thiol (4-mercaptobenzaldehyde). This thiol can then participate in nucleophilic substitution or addition reactions.

The diagram below illustrates these key reactive pathways.



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Figure 1: Chemical reactivity map of **4-(S-Acetylthio)benzaldehyde**.

This versatility makes the compound a key building block in synthesizing sulfur-containing ligands, pyrrole derivatives with anti-inflammatory activity, and precursors for COX-2 inhibitors. [5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **4-(S-Acetylthio)benzaldehyde**.

Protocol 1: Synthesis of 4-(S-Acetylthio)benzaldehyde

This protocol is based on a two-step procedure involving the formation of 4-mercaptobenzaldehyde followed by acylation.^[2]

Materials:

- 4-(Methylthio)benzaldehyde
- Hydrobromic acid (HBr, 48%)
- Acetyl chloride
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Deionized water
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

Step 1: Demethylation to 4-mercaptobenzaldehyde

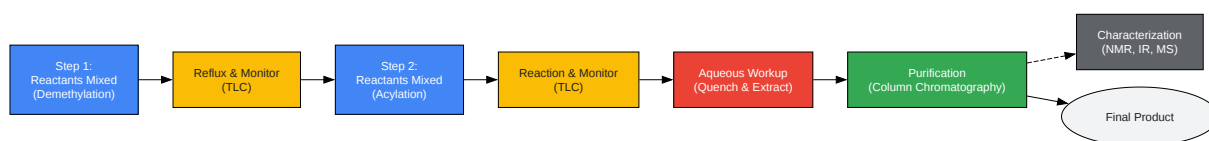
- In a round-bottomed flask equipped with a reflux condenser, dissolve 4-(methylthio)benzaldehyde in a suitable solvent like acetic acid.

- Add an excess of concentrated hydrobromic acid (HBr).
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous Na_2SO_4 .
- Remove the solvent under reduced pressure to yield crude 4-mercaptobenzaldehyde, which can be used directly in the next step.

Step 2: Acylation to **4-(S-Acetylthio)benzaldehyde**

- Dissolve the crude 4-mercaptobenzaldehyde in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0°C).
- Add a base, such as triethylamine or pyridine (approx. 1.1 equivalents), to the solution.
- Add acetyl chloride (approx. 1.05 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
- Upon completion, quench the reaction by adding water or a saturated NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

The general workflow for this synthesis and purification is visualized below.



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Figure 2: General experimental workflow for synthesis and purification.

Protocol 2: Characterization of the Final Product

Standard analytical techniques should be used to confirm the identity and purity of the synthesized **4-(S-Acetylthio)benzaldehyde**.

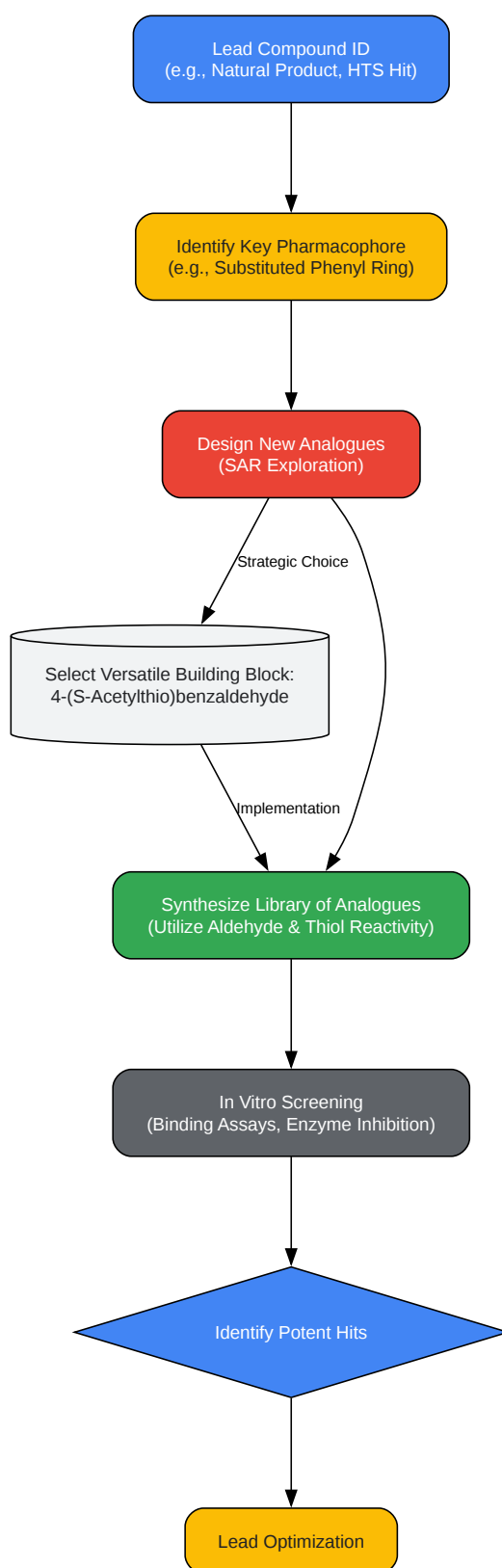
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Record ^1H and ^{13}C NMR spectra to confirm the chemical shifts and integration values correspond to the expected structure (see Table 2).^{[14][15]}
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of a thin film (if liquid) or a KBr pellet (if solid). Verify the presence of characteristic absorption bands for the aldehyde and thioester functional groups as detailed in Table 2.^[14]
- Mass Spectrometry (MS): Analyze the sample using an MS technique (e.g., GC-MS or ESI-MS) to confirm the molecular weight ($m/z = 180$) and observe the expected fragmentation pattern.^[11]

Role in Drug Discovery and Development

While specific biological signaling pathways for **4-(S-Acetylthio)benzaldehyde** are not extensively documented, its structural motifs are present in many biologically active molecules. Benzaldehyde derivatives are known to exhibit a range of activities, including tyrosinase inhibition and antimicrobial effects.^{[16][17]} The thioester and latent thiol functionalities are

particularly relevant in medicinal chemistry. Thioesters are key intermediates in the biosynthesis of many natural products and can act as acylating agents.^{[18][19]}

The primary role of **4-(S-Acetylthio)benzaldehyde** in drug development is as a versatile chemical scaffold. It allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR). The diagram below illustrates its role in a typical analogue-based drug design workflow.



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Figure 3: Logical workflow of **4-(S-Acetylthio)benzaldehyde** in drug design.

Conclusion

4-(S-Acetylthio)benzaldehyde is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined, orthogonal reactivity allows for its incorporation into complex molecules in a controlled manner. While some physical property data remains to be experimentally determined, its chemical behavior and spectroscopic characteristics can be reliably predicted. The protocols and workflows provided in this guide serve as a robust starting point for the synthesis, characterization, and strategic application of this compound in the pursuit of novel therapeutic agents and advanced materials.

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